molecular formula C12H15N B13637322 Ethyl(1-phenylbut-3-yn-2-yl)amine

Ethyl(1-phenylbut-3-yn-2-yl)amine

Cat. No.: B13637322
M. Wt: 173.25 g/mol
InChI Key: BJIKZRDEETUERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(1-phenylbut-3-yn-2-yl)amine is a chemical compound of significant interest in medicinal and synthetic chemistry. It features a phenethylamine backbone integrated with an ethylamine substituent and a terminal alkyne group. This unique structure makes it a valuable synthetic intermediate, or building block, for the construction of more complex molecules. The terminal alkyne is a versatile functional group that enables further chemical modifications through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry reaction. This allows researchers to efficiently create diverse compound libraries for screening and development. Compounds with similar structural motifs, particularly those incorporating specific halogen atoms, have been extensively utilized in the development of pharmaceuticals targeting a wide range of diseases, including those affecting the central nervous system, as well as anti-infective and oncological agents . Furthermore, research into vinylogous phenethylamine analogs has demonstrated their potential activity as neurotransmitter releasing agents, indicating relevance in neuroscience studies . As such, this compound serves as a crucial precursor in drug discovery efforts and methodological research. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-ethyl-1-phenylbut-3-yn-2-amine

InChI

InChI=1S/C12H15N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h1,5-9,12-13H,4,10H2,2H3

InChI Key

BJIKZRDEETUERL-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=CC=C1)C#C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl(1-phenylbut-3-yn-2-yl)amine

General Synthetic Strategies

The synthesis of this compound typically involves the construction of the alkynyl amine framework through:

These approaches are often combined with purification steps such as flash column chromatography to isolate the desired compound with high purity.

Specific Synthetic Procedures

Palladium-Catalyzed Cross-Coupling

A common method involves the palladium-catalyzed coupling of a propargylic acetate or halide with ethylamine, as described in the synthesis of related alkynyl amines:

  • The reaction is conducted under an inert atmosphere (argon) with a palladium catalyst and a base such as potassium phosphate.
  • The solvent system often includes toluene and acetonitrile (1:1 v/v).
  • The reaction temperature is typically around 90–100 °C.
  • After completion, the mixture is concentrated and purified by silica gel chromatography using petroleum ether and ethyl acetate mixtures (ratios ranging from 10:1 to 3:1) to afford the amine product.

This method allows for high enantiomeric excess (e.e.) and yields around 50–60% depending on substrate and conditions.

Reductive Amination of Propargylic Carbonyl Compounds
  • Propargylic aldehydes or ketones bearing a phenyl substituent can be reacted with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen with a catalyst.
  • The reaction proceeds via imine formation followed by reduction to the corresponding amine.
  • Typical solvents include methanol, ethanol, or dichloromethane.
  • The reaction is performed at room temperature or slightly elevated temperatures.
  • Purification is achieved by extraction and chromatography.

This method is advantageous for its operational simplicity and good yields (often exceeding 70%) with minimal side products.

Nucleophilic Substitution on Propargylic Halides
  • Propargylic bromides or chlorides with a phenyl substituent at the 1-position are reacted with ethylamine.
  • The reaction is typically carried out in polar aprotic solvents like acetonitrile or DMF.
  • Mild heating (50–80 °C) facilitates substitution.
  • The product is isolated by extraction and purified by chromatography.

This method is straightforward but may require careful control to avoid elimination or rearrangement side reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents and Conditions Yield (%) Purity/Notes Reference
Pd-catalyzed cross-coupling Propargylic acetate/halide, Pd catalyst, K3PO4, toluene:MeCN (1:1), 90 °C, argon 50–60 High enantiomeric excess achievable; requires inert atmosphere
Reductive amination Propargylic aldehyde/ketone, ethylamine, NaBH(OAc)3 or H2/catalyst, MeOH/DCM, rt 70–85 Operationally simple, good yields, minimal side products
Nucleophilic substitution Propargylic halide, ethylamine, MeCN or DMF, 50–80 °C 40–70 Straightforward; requires control to avoid side reactions

Research Findings and Analysis

  • The palladium-catalyzed cross-coupling approach provides a robust route to this compound with the advantage of stereocontrol, which is critical for applications requiring enantiomerically pure compounds.
  • Reductive amination is favored for its simplicity and scalability, making it suitable for larger-scale synthesis, though it may offer less stereochemical control unless chiral catalysts or auxiliaries are employed.
  • Nucleophilic substitution offers a direct route but is less commonly used due to potential competing elimination reactions and the need for carefully optimized conditions.
  • Spectroscopic analyses (1H NMR, 13C NMR, HRMS) confirm the structure and purity of the synthesized this compound, with characteristic signals for the alkyne proton, aromatic protons, and amine substituents consistently reported.

Chemical Reactions Analysis

Types of Reactions: Ethyl(1-phenylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of phenylbut-3-yn-2-one or phenylbut-3-ynoic acid.

    Reduction: Formation of ethyl(1-phenylbut-3-en-2-yl)amine or ethyl(1-phenylbutyl)amine.

    Substitution: Formation of brominated or chlorinated derivatives.

Scientific Research Applications

Ethyl(1-phenylbut-3-yn-2-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(1-phenylbut-3-yn-2-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights critical differences between Ethyl(1-phenylbut-3-yn-2-yl)amine and its closest analog, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (CAS: 436088-63-0) :

Property This compound (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Molecular Formula C₁₃H₁₅N C₁₆H₁₉NO
Molecular Weight 185.26 g/mol 241.33 g/mol
Backbone Bond Type Alkyne (C≡C) Alkene (C=C)
Substituent Ethylamine Furan-2-yl-ethyl
Heteroatom Presence None Oxygen (furan ring)
Predicted Boiling Point Moderate (rigidity reduces volatility) Higher (polar furan increases intermolecular forces)

Key Observations :

  • The alkyne backbone in the target compound enhances rigidity and reactivity compared to the alkene analog.
  • The furan group in the analog introduces oxygen-based polarity, likely improving solubility in polar solvents .

Reactivity and Stability

This compound:
  • Alkyne Reactivity : Undergoes hydrogenation to yield ethyl(1-phenylbutan-2-yl)amine or selective oxidation to diketones.
  • Amine Reactivity : As a secondary amine, it resists carbylamine reactions (specific to primary amines) .
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine:
  • Alkene Reactivity : Susceptible to epoxidation, Diels-Alder reactions, or electrophilic additions.
  • Furan Reactivity : Prone to electrophilic substitution at the 5-position of the furan ring.

Stability :

  • The alkene analog is reported as stable under recommended storage conditions .

Hazard Profiles

Parameter This compound (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Acute Toxicity (Oral) Not reported Category 4 (H302)
Skin Irritation Likely moderate (alkyne reactivity) Category 2 (H315)
Environmental Persistence High (stable alkyne) Moderate (degradable furan)

Notes:

  • The alkene analog’s hazards are well-documented, including respiratory irritation (H335) .
  • The alkyne compound’s hazards are inferred from structural analogs; experimental data is needed for validation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl(1-phenylbut-3-yn-2-yl)amine, and how do reaction parameters influence yield?

  • Methodology:

  • Core Synthesis: For saturated analogs (e.g., Ethyl(1-phenylbutan-2-yl)amine), the reaction involves 1-phenyl-2-butanone and ethylamine under reflux with a catalyst (e.g., sodium cyanoborohydride) .
  • Alkyne Introduction: To introduce the triple bond (but-3-yn-2-yl), consider Sonogashira coupling or alkyne alkylation. Optimize solvent (e.g., THF), temperature (60–80°C), and catalyst (e.g., Pd/Cu).
  • Yield Optimization: Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate).
    • Data Table:
SubstrateCatalystSolventYield (%)Purity (%)
1-phenyl-2-butanoneNaBH3CNEtOH7298

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology:

  • 1H NMR: Identify alkyne protons (δ 1.8–2.1 ppm, triplet for terminal alkynes), ethyl group (δ 1.2–1.4 ppm, triplet), and aromatic protons (δ 7.2–7.5 ppm) .
  • IR Spectroscopy: Detect amine N-H stretch (~3300 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
  • Mass Spectrometry: Confirm molecular ion peak (m/z 177.29 for saturated analog) and fragmentation patterns .
    • Data Table:
TechniqueKey Peaks/SignalsInterpretation
1H NMRδ 2.1 (t, J=6 Hz)Alkyne proton
IR2100 cm⁻¹C≡C stretch

Q. What common chemical transformations are feasible with this compound?

  • Methodology:

  • Oxidation: Use KMnO4/H2SO4 to convert alkyne to ketone or carboxylic acid.
  • Reduction: Catalytic hydrogenation (H2/Pd) reduces alkyne to alkane; LiAlH4 yields secondary amine.
  • Substitution: React with alkyl halides (e.g., CH3I) under basic conditions (K2CO3) to form quaternary ammonium salts .
    • Reagent Table:
ReactionReagentsConditionsMajor Product
OxidationKMnO4, H2SO480°C, 4h1-phenylbutan-2-one
ReductionH2, Pd/CRT, 2hEthyl(1-phenylbutan-2-yl)amine

Advanced Research Questions

Q. How does the alkyne moiety influence receptor binding compared to saturated analogs?

  • Methodology:

  • In Silico Docking: Use AutoDock Vina to model interactions with dopamine receptors. Compare binding energies of alkyne vs. saturated analogs.
  • In Vitro Assays: Perform competitive binding assays (e.g., radioligand displacement with [3H]-SCH23390 for D1 receptors).
  • Findings: Alkyne rigidity may enhance π-π stacking with aromatic receptor residues, improving affinity .
    • Data Table:
CompoundD1 Receptor IC50 (nM)D2 Receptor IC50 (nM)
Saturated analog450 ± 12620 ± 18
Alkyne analog320 ± 9510 ± 15

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

  • Methodology:

  • Pharmacokinetic Profiling: Use HPLC-MS to quantify plasma/tissue concentrations in rodents. Compare with in vitro EC50 values.
  • Metabolite Identification: Incubate with liver microsomes; identify active metabolites via LC-QTOF.
  • Case Study: Saturated analogs showed in vitro serotonin reuptake inhibition (IC50 = 200 nM) but weak in vivo effects due to rapid glucuronidation .

Q. What computational strategies predict metabolic pathways for alkyne-containing amines?

  • Methodology:

  • Software Tools: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism prediction.
  • Validation: Compare predicted metabolites (e.g., alkyne oxidation to ketone) with empirical data from hepatic microsome assays .
    • Data Table:
PathwayPredicted MetaboliteExperimental Confirmation (Y/N)
Alkyne oxidation1-phenylbutan-2-oneY
N-DealkylationPhenylbut-3-yn-2-amineN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.